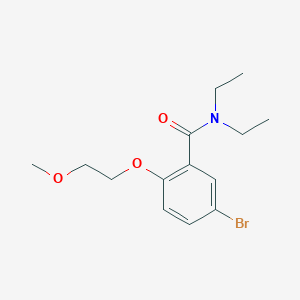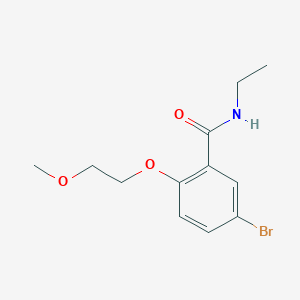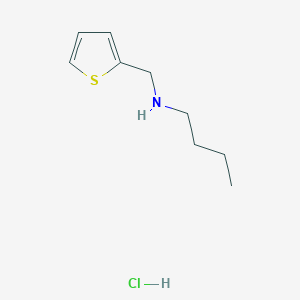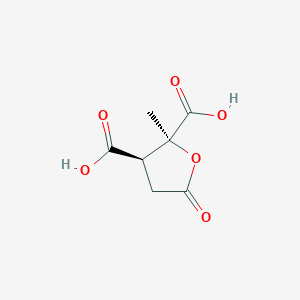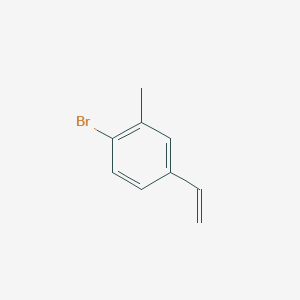
1-Bromo-4-ethenyl-2-methylbenzene
Übersicht
Beschreibung
“1-Bromo-4-ethenyl-2-methylbenzene” is an organic compound with the molecular weight of 197.07 . It is also known by its IUPAC name "4-bromo-2-methyl-1-vinylbenzene" . It is a liquid at room temperature and is stored at temperatures below -10°C .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The first step is slow, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The second step is fast, where a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-ethenyl-2-methylbenzene” can be represented by the InChI code1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethenyl group, and a methyl group attached to it . Chemical Reactions Analysis
The compound can undergo various chemical reactions, particularly electrophilic aromatic substitution reactions . These reactions involve the attack of the pi bond on the electrophile, forming an arenium ion, followed by the removal of a proton to restore aromaticity .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature and has a molecular weight of 197.07 .Wissenschaftliche Forschungsanwendungen
Thermochemistry and Physical Properties
Experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-4-ethenyl-2-methylbenzene, have been studied. These studies focus on evaluating experimental measurements and calculating gas-phase enthalpies of formation using quantum-chemical methods. This research is crucial in understanding the thermochemical properties of halogen-substituted methylbenzenes (Verevkin et al., 2015).
Catalytic Oxidation Processes
The liquid-phase oxidation of methylbenzenes, using a catalyst system composed of cobalt(II) and copper(II) acetates and sodium bromide, results in the formation of various products including benzyl acetates and benzaldehydes. This study provides insights into the oxidation processes of compounds related to 1-Bromo-4-ethenyl-2-methylbenzene (Okada & Kamiya, 1981).
Synthesis under Microwave Irradiation
The synthesis of bromo-substituted compounds, such as 4-Bromo-4′,4″-dimethyltriphenylamine, from iodotoluene and bromoanilines in methylbenzene using KOH as an alkali under microwave irradiation, demonstrates the potential for efficient synthesis methods for similar bromo-substituted benzene derivatives (Ha Wu-zu, 2011).
Application in Synthesis of Antibacterials
Research into the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids from bromo-substituted benzenes, like 1-bromo-2,4,5-trifluorobenzene, provides valuable insights into the production of intermediates for quinolone antibacterials. This highlights the utility of bromo-substituted benzene compounds in pharmaceutical synthesis (Turner & Suto, 1993).
Electrochemical Applications
The controlled-potential reduction of various bromo-substituted compounds, including those similar to 1-Bromo-4-ethenyl-2-methylbenzene, catalyzed by nickel(I) complexes, leads to high yields of specific derivatives. Such studies demonstrate the potential of electrochemical methods in synthesizing bromo-substituted benzene derivatives (Esteves, Ferreira, & Medeiros, 2007).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4-ethenyl-2-methylbenzene is the benzene ring, a highly stable structure due to its aromaticity . The compound interacts with the benzene ring through electrophilic aromatic substitution .
Mode of Action
The compound undergoes a two-step mechanism involving the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving carbocation intermediates . These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “1-Bromo-4-ethenyl-2-methylbenzene” are not mentioned in the retrieved papers, compounds like these are typically used in organic synthesis . They can be used to create more complex molecules through reactions like Friedel Crafts acylation followed by a Clemmensen Reduction .
Eigenschaften
IUPAC Name |
1-bromo-4-ethenyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCFIBLGZMOMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-4-vinylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



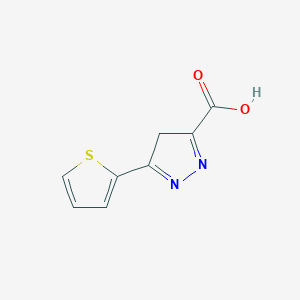

![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)
![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)
![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)
![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)
